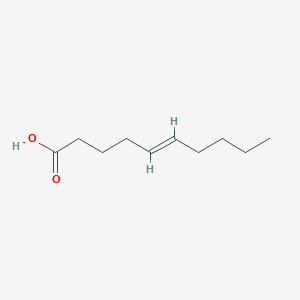

13-十四炔-1-醇

描述

13-Tetradecyn-1-OL is a chemical compound that is not directly discussed in the provided papers. However, the synthesis of a related compound, (5Z,13S)-5-Tetradecen-13-olide, which is an aggregation pheromone synergist for the flat grain beetle, is mentioned. This compound was synthesized using an asymmetric bioreduction process involving immobilized bakers’ yeast entrapped in calcium alginate beads . Although this does not directly pertain to 13-Tetradecyn-1-OL, the method of synthesis could potentially be relevant for the synthesis of structurally similar compounds.

Synthesis Analysis

The synthesis of related compounds involves innovative techniques such as asymmetric bioreduction. In the case of (5Z,13S)-5-Tetradecen-13-olide, the intermediate acetylenic keto acid was reduced using bakers’ yeast, which was immobilized in gels of calcium alginate . This method showcases the use of biological systems, such as yeast, to achieve optical purity in the synthesis of complex organic molecules. Although this paper does not directly describe the synthesis of 13-Tetradecyn-1-OL, the principles of asymmetric bioreduction could be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of 13-Tetradecyn-1-OL is not analyzed in the provided papers. However, the structure of a similar compound, 1,4,7,10-tetraazatetracyclo[5.5.1.0^4,13.0^10,13]tridecane, is discussed, highlighting its symmetrical nature and the analysis of its proton NMR spectrum . The paper also discusses the degenerate prototropic and conformational equilibria of the compound and its conjugate acid. These findings suggest that the molecular structure of organic compounds can exhibit complex behavior, which could be relevant when analyzing the structure of 13-Tetradecyn-1-OL.

Chemical Reactions Analysis

The provided papers do not discuss chemical reactions specifically involving 13-Tetradecyn-1-OL. However, they do provide insight into the chemical behavior of related compounds. For instance, the cyclic tetraaminomethane derivative mentioned in the second paper undergoes a series of degenerate prototropic and conformational equilibria, which is indicative of the dynamic nature of chemical reactions in organic compounds . This information could be extrapolated to hypothesize about the chemical reactions that 13-Tetradecyn-1-OL might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 13-Tetradecyn-1-OL are not detailed in the provided papers. Nonetheless, the synthesis and structural analysis of related compounds suggest that the physical and chemical properties of such molecules can be complex and influenced by factors such as molecular symmetry, conformational changes, and the presence of specific functional groups. The use of techniques like NMR spectroscopy to analyze these properties is crucial and could be applied to 13-Tetradecyn-1-OL to gain a better understanding of its characteristics .

科学研究应用

对昆虫引诱力的抑制作用:一项研究调查了包括 13-十四炔-1-醇在内的各种化合物对夏果卷叶蛾性信息素吸引力的影响。研究发现,13-十四炔-1-醇对这种吸引力有抑制作用,突出了其在害虫控制策略中的潜在应用 (Voerman, Minks, & Houx, 1974)。

用于信息素研究的合成:在另一项研究中,与 13-十四炔-1-醇在结构上相似的 (5Z,13S)-5-十四烯-13-内酯被合成,用作扁谷盗信息素中的增效剂。这证明了此类化合物与生物活性分子的合成相关 (Naoshima, Nakamura, Munakata, Kamezawa, & Tachibana, 1990)。

碳-13 核磁共振光谱分析:各种研究利用碳-13 核磁共振光谱来分析类似化合物的化学结构和性质。这些研究有助于更广泛地了解此类化合物的分子特征,其中可能包括 13-十四炔-1-醇 (Seidl, Leal, Costa, & Poli, 1990)、(Wilson 等,1996)、(Nunes 等,1992)。

碳-13 标记化合物的合成:关于与 13-十四炔-1-醇在结构上相关的十四烷酸碳-13 标记化合物的合成研究,提供了可应用于研究 13-十四炔-1-醇及其衍生物的标记技术的见解 (Sparrow, Patel, & Morrisett, 1983)。

在生物合成研究中的应用:一项研究证明了碳-13 在生物合成研究中的应用,这可能与了解与 13-十四炔-1-醇相关的化合物的生物合成有关 (Wang, Vining, Walter, & Mcinnes, 1986)。

属性

IUPAC Name |

tetradec-13-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h1,15H,3-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWKICJAFBYQIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

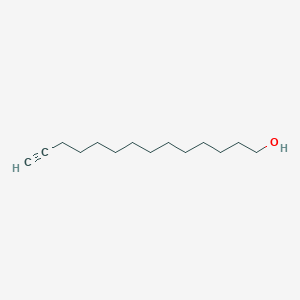

C#CCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454286 | |

| Record name | 13-TETRADECYN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13-Tetradecyn-1-OL | |

CAS RN |

18202-12-5 | |

| Record name | 13-TETRADECYN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[c]cinnoline, 4-(dimethylamino)-](/img/structure/B91424.png)